molecular formula C19H19NO6S B2385408 3-(benzenesulfonyl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)propanamide CAS No. 2319897-86-2

3-(benzenesulfonyl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)propanamide

Cat. No.: B2385408
CAS No.: 2319897-86-2
M. Wt: 389.42
InChI Key: WBYXZEKTUZOILP-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)propanamide is a complex organic compound featuring a benzenesulfonyl group, a furan ring, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as acetonitrile or cyclohexane and may involve catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form diketone derivatives.

    Reduction: The benzenesulfonyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield diketone derivatives, while reduction of the benzenesulfonyl group can produce benzyl derivatives .

Scientific Research Applications

3-(benzenesulfonyl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The furan rings may also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S/c21-15(16-8-9-18(26-16)17-7-4-11-25-17)13-20-19(22)10-12-27(23,24)14-5-2-1-3-6-14/h1-9,11,15,21H,10,12-13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYXZEKTUZOILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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